molecular formula C14H21NO B14563672 4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- CAS No. 61712-77-4

4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl-

Cat. No.: B14563672
CAS No.: 61712-77-4
M. Wt: 219.32 g/mol
InChI Key: ZHHKWHCDNQXKLM-UHFFFAOYSA-N
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Description

4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- is an organic compound with a complex structure that includes both an alcohol and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- typically involves multi-step organic reactions. One common method involves the allylation of aldehydes using chiral catalysts. For example, a procedure might involve the use of (S)-1,1’-bi-2-naphthol and titanium tetraisopropoxide in methylene chloride, followed by the addition of allyltributylstannane .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar organic synthesis techniques scaled up for larger production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce different amines or alcohols.

Scientific Research Applications

4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The alcohol and amine groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-2-ol: A simpler compound with similar reactivity but lacking the ethylphenylamino group.

    1-(Ethylphenylamino)-2-methyl-4-pentene: A compound with a similar structure but different functional groups.

Uniqueness

4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- is unique due to its combination of an alcohol and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

61712-77-4

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(N-ethylanilino)-2-methylpent-4-en-2-ol

InChI

InChI=1S/C14H21NO/c1-4-11-14(3,16)12-15(5-2)13-9-7-6-8-10-13/h4,6-10,16H,1,5,11-12H2,2-3H3

InChI Key

ZHHKWHCDNQXKLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)(CC=C)O)C1=CC=CC=C1

Origin of Product

United States

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